N-[(Piperazin-1-yl)methyl]acetamide
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Overview
Description
N-[(Piperazin-1-yl)methyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a piperazine ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Piperazin-1-yl)methyl]acetamide typically involves the reaction of piperazine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Piperazin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has shown that derivatives of N-[(Piperazin-1-yl)methyl]acetamide may have potential as therapeutic agents for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(Piperazin-1-yl)methyl]acetamide and its derivatives often involves interaction with specific molecular targets in biological systems. For example, some derivatives may act as inhibitors of enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific structure of the derivative and its target.
Comparison with Similar Compounds
N-[(Piperazin-1-yl)methyl]acetamide can be compared with other similar compounds, such as:
- N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide
- N-(4-(Piperazin-1-yl)sulfonyl)phenylacetamide
- 2-(4-Methylpiperazin-1-yl)-N-(4,6-diarylpyrimidin-2-yl)acetamides
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of the piperazine ring and acetamide group, which can confer distinct properties and activities.
Properties
CAS No. |
229499-80-3 |
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Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(piperazin-1-ylmethyl)acetamide |
InChI |
InChI=1S/C7H15N3O/c1-7(11)9-6-10-4-2-8-3-5-10/h8H,2-6H2,1H3,(H,9,11) |
InChI Key |
YNJNXPZQQITZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCN1CCNCC1 |
Origin of Product |
United States |
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